Galiellalactone

Beschreibung

Eigenschaften

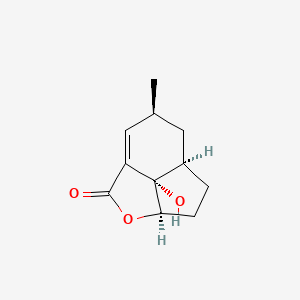

Molekularformel |

C11H14O3 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

(4R,7R,9S,11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |

InChI |

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11-/m0/s1 |

InChI-Schlüssel |

SOIISBQQYAGDKM-QJSROADHSA-N |

Isomerische SMILES |

C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O |

Kanonische SMILES |

CC1CC2CCC3C2(C(=C1)C(=O)O3)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Galiellalactone: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone (B1674401), a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, has emerged as a promising therapeutic candidate, particularly in the context of castration-resistant prostate cancer.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a comprehensive summary of its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on actionable experimental procedures and clear data presentation.

Natural Sources of this compound

This compound is a secondary metabolite produced by certain species of fungi. The primary documented sources are:

-

Galiella rufa : A species of cup fungus in the family Sarcosomataceae.[3][4][5]

-

Ascomycete strain A111-95 : This strain has been identified as a producer of this compound and other bioactive secondary metabolites.[4][6]

While synthetic routes to this compound have been developed, isolation from fungal fermentation remains a key method for obtaining this natural product.

Isolation and Purification of this compound

The following sections outline a comprehensive protocol for the isolation and purification of this compound from fungal culture, based on established methodologies for fungal secondary metabolite extraction.

Fermentation of this compound-Producing Fungi

A detailed protocol for the submerged culture of a this compound-producing fungus, such as ascomycete strain A111-95, is provided below.

2.1.1. Materials and Media

-

Fungal Strain: Pure culture of Galiella rufa or ascomycete strain A111-95.

-

Media: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium suitable for fungal growth.

-

Equipment:

-

Sterile Erlenmeyer flasks (500 mL or larger)

-

Shaking incubator

-

Autoclave

-

Sterile filtration apparatus

-

2.1.2. Fermentation Protocol

-

Inoculation: Aseptically inoculate 100 mL of sterile PDB in a 500 mL Erlenmeyer flask with a small agar (B569324) plug or a suspension of mycelium from a mature culture of the fungus.

-

Incubation: Incubate the flask on a rotary shaker at approximately 150 rpm and a controlled temperature of 25-28°C for 14-21 days. The optimal fermentation time may vary and should be determined by monitoring the production of this compound via analytical techniques such as HPLC.

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth using liquid-liquid extraction.

2.2.1. Materials

-

Solvent: Ethyl acetate (B1210297) (HPLC grade).

-

Equipment:

-

Large separation funnel

-

Filtration apparatus (e.g., cheesecloth or vacuum filtration)

-

Rotary evaporator

-

2.2.2. Extraction Protocol

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration.

-

Solvent Extraction:

-

Transfer the culture filtrate to a large separation funnel.

-

Add an equal volume of ethyl acetate to the filtrate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic (ethyl acetate) layer will contain the this compound.

-

Collect the organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

-

-

Concentration: Combine all the ethyl acetate extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.

Purification by Column Chromatography

The crude extract is purified using silica (B1680970) gel column chromatography to isolate pure this compound.

2.3.1. Materials

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (or a similar solvent system).

-

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

2.3.2. Chromatography Protocol

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexane.

-

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system (e.g., 30% ethyl acetate in hexane), and visualizing the spots under a UV lamp.

-

Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Experimental Workflow Diagram

References

- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The fungal metabolite this compound interferes with the nuclear import of NF-κB and inhibits HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Galiellalactone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Fungal Metabolite as a Direct STAT3 Inhibitor

Abstract

Galiellalactone (B1674401) is a fungal metabolite originally isolated from the ascomycete Galiella rufa. It has garnered significant attention in the scientific community for its potent and specific inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and metastasis, while suppressing anti-tumor immunity. This compound presents a promising therapeutic lead due to its direct and covalent interaction with STAT3, leading to the inhibition of its transcriptional activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biosynthetic origin, quantitative biological data, and detailed experimental protocols for its study.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a member of the STAT family of transcription factors, is a critical mediator of cellular responses to cytokines and growth factors. Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, in a wide range of malignancies, including prostate, breast, and lung cancers, STAT3 is constitutively activated, driving oncogenesis and conferring resistance to conventional therapies.[1] This has positioned STAT3 as a compelling target for cancer drug development.

This compound, a small molecule natural product, has emerged as a promising direct inhibitor of STAT3.[2] Unlike many other STAT3 inhibitors that target upstream kinases like JAKs, this compound directly interacts with the STAT3 protein itself.[3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound and providing practical information for its investigation and potential therapeutic development.

Origin and Biosynthesis

This compound is a secondary metabolite produced by the fungus Galiella rufa.[4] It is classified as a hexaketide, suggesting its biosynthesis via the polyketide pathway.[1]

Putative Biosynthetic Pathway

While the complete biosynthetic gene cluster and enzymatic cascade for this compound have not been fully elucidated, a putative pathway can be proposed based on the general principles of fungal polyketide synthesis. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense acyl-CoA units to form a poly-β-keto chain. This reactive intermediate then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final natural product. In the case of this compound, a hexaketide precursor is likely assembled and subsequently cyclized to form its characteristic tricyclic lactone structure.

Mechanism of Action: Direct STAT3 Inhibition

This compound's primary mechanism of action is the direct inhibition of STAT3 transcriptional activity.[2] This is achieved through a unique covalent interaction with the STAT3 protein.

Covalent Modification of STAT3

This compound contains a reactive α,β-unsaturated lactone moiety that acts as a Michael acceptor. It has been demonstrated that this compound covalently binds to specific cysteine residues on the STAT3 protein.[3] Mass spectrometry analysis has identified three modified cysteines: Cys-367, Cys-468, and Cys-542.[2] This covalent adduction physically obstructs the DNA-binding domain of STAT3.

Inhibition of STAT3 DNA Binding

The covalent modification of STAT3 by this compound prevents the transcription factor from binding to its consensus DNA sequences in the promoters of target genes.[3] Importantly, this inhibition of DNA binding occurs without affecting the upstream phosphorylation of STAT3 at Tyrosine 705 (Tyr705) or Serine 727 (Ser727), a key step in its activation and dimerization.[3] This distinguishes this compound from many other STAT3 inhibitors that target the JAK kinases responsible for this phosphorylation.

The following diagram illustrates the IL-6/JAK/STAT3 signaling pathway and the point of inhibition by this compound.

Quantitative Biological Data

The inhibitory activity of this compound and its analogues has been quantified in various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability/proliferation and STAT3 signaling.

Table 1: IC50 Values for Inhibition of Cell Viability/Proliferation

| Compound | Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference(s) |

| This compound | DU145 | Prostate Cancer | WST-1 | 72 h | 3.02 | [5] |

| This compound | DU145 | Prostate Cancer | WST-1 | 72 h | 3.6 | [6] |

| This compound | BT-549 | Triple-Negative Breast Cancer | MTT | 24 h | 12.68 | [5] |

| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24 h | 16.93 | [5] |

| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 24 h | 17.48 | [5] |

| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 24 h | ~10-20 | [1] |

| ZE139 (Biotinylated Analogue) | DU145 | Prostate Cancer | WST-1 | 72 h | 6.6 | [6] |

| ZE140 (Biotinylated Analogue) | DU145 | Prostate Cancer | WST-1 | 72 h | 14 | [6] |

| SG-1709 (Analogue) | MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 24 h | ~5-10 | [1] |

| SG-1721 (Analogue) | MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 24 h | <5 | [1] |

Table 2: IC50 Values for Inhibition of STAT3 Signaling

| Compound | Assay | Cell Line | Stimulation | IC50 | Reference(s) |

| This compound | STAT3 Luciferase Reporter | LNCaP | IL-6 | ~5 µM | [1] |

| This compound | STAT3 Signaling | - | - | 250-500 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

A specific, detailed protocol for the isolation and purification of this compound from Galiella rufa is not extensively detailed in publicly available literature. However, a general protocol can be inferred based on standard methods for the extraction of fungal secondary metabolites from submerged cultures.

5.1.1. Submerged Culture of Galiella rufa

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Malt Broth) with a mycelial culture of Galiella rufa.

-

Fermentation: Grow the culture in a shaker incubator at an appropriate temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a period sufficient for secondary metabolite production (typically 1-4 weeks).

5.1.2. Extraction

-

Separation: Separate the mycelial biomass from the culture broth by filtration (e.g., through cheesecloth) or centrifugation.

-

Liquid-Liquid Extraction: Extract the culture filtrate with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the metabolites.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

5.1.3. Purification

-

Chromatography: Purify the crude extract using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: Fractionate the extract based on polarity using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

-

-

Characterization: Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for STAT3 and Phospho-STAT3

This technique is used to detect the levels of total and phosphorylated STAT3.

-

Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for STAT3 and phospho-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to assess the ability of STAT3 to bind to its DNA consensus sequence.

-

Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the STAT3 consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of this compound in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A decrease in the shifted band corresponding to the STAT3-DNA complex indicates inhibition of DNA binding.

STAT3 Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of STAT3.

-

Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment and Stimulation: Treat the transfected cells with this compound for a specified period, followed by stimulation with a STAT3 activator (e.g., IL-6), if necessary.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows.

Workflow for High-Throughput Screening of STAT3 Inhibitors

Workflow for a Biochemical Assay: STAT3 DNA Binding (EMSA)

Conclusion

This compound represents a valuable chemical scaffold for the development of novel anti-cancer therapeutics targeting the STAT3 signaling pathway. Its unique mechanism of direct, covalent inhibition of STAT3 DNA binding offers a distinct advantage over inhibitors of upstream kinases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues. Future research should focus on elucidating its complete biosynthetic pathway, which could enable synthetic biology approaches for the production of novel derivatives, and on comprehensive preclinical studies to evaluate its efficacy and safety in relevant cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Galiellalactone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone (B1674401), a fungal metabolite, has emerged as a significant small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer, making it a promising therapeutic target.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action as a direct, covalent inhibitor of STAT3. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a tricyclic compound featuring a reactive α,β-unsaturated lactone moiety, which is crucial for its biological activity.[1] Its chemical identity has been confirmed through various spectroscopic methods and total synthesis.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [6] |

| Molecular Weight | 194.23 g/mol | [6] |

| CAS Number | 133613-71-5 | [6] |

| SMILES | O=C1C2=C--INVALID-LINK--C[C@@]3([H])CC--INVALID-LINK--([H])O1 | [1] |

| Solubility | Soluble to 5 mM in DMSO and ethanol | [6] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at -20°C | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details |

| ¹H NMR (DMSO-d₆) | δ 0.50 (1H, ddd), 1.05 (3H, d), 1.84 (1H, m), 1.86 (1H, m), 2.01 (1H, m), 2.06 (1H, m), 2.70 (1H, dd), 2.97 (1H, dd), 3.14 (1H, dd), 3.42 (1H, dd), 3.53 (1H, s), 4.47 (1H, s) |

| ¹³C NMR (DMSO-d₆) | δ 20.5, 28.8, 31.3, 31.9, 32.8, 37.0, 45.2, 47.3, 52.0, 54.0, 83.1, 88.7, 168.7, 175.6 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₄H₂₁NO₅S (M+H)⁺ 316.1219, found 316.1231 (for this compound-cysteine adduct) |

Mechanism of Action: Direct STAT3 Inhibition

This compound exerts its biological effects through the direct inhibition of the STAT3 transcription factor.[1][2] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs) or the SH2 domain of STAT3, this compound functions through a unique covalent binding mechanism.[1]

Covalent Modification of STAT3

The α,β-unsaturated lactone ring of this compound acts as a Michael acceptor, reacting with nucleophilic cysteine residues on the STAT3 protein.[1] This covalent modification has been confirmed through mass spectrometry analysis, which identified three specific cysteine residues in STAT3 as targets for this compound: Cys-367, Cys-468, and Cys-542.[1][7]

Inhibition of DNA Binding

The covalent adduction of this compound to these cysteine residues, particularly those within the DNA-binding domain of STAT3, sterically hinders the protein's ability to bind to its consensus DNA sequences in the promoters of target genes.[1] Importantly, this compound does not affect the phosphorylation of STAT3 at Tyr705 or Ser727, which is a critical step for its activation and dimerization.[1]

Biological Activity

This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly in prostate and breast cancer. Its efficacy is linked to the inhibition of STAT3-mediated signaling pathways that promote cell proliferation, survival, and angiogenesis.

Table 3: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ | Reference(s) |

| DU145 | Prostate Cancer | WST-1 Proliferation | Growth Inhibition | 3.6 µM (72h) | [1] |

| PC-3 | Prostate Cancer | Apoptosis Assay | Induction of Apoptosis | - | [8] |

| LNCaP (IL-6 stimulated) | Prostate Cancer | Luciferase Reporter | STAT3 Activity Inhibition | ~5 µM | [8] |

| BT-549 | Triple-Negative Breast Cancer | Cytotoxicity Assay | Cell Viability | - | [9] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity Assay | Cell Viability | - | [9] |

| DU145 (Cancer Stem-like Cells) | Prostate Cancer | Viability Assay | Cell Viability | - | [2] |

Table 4: In Vivo Activity of this compound

| Cancer Model | Treatment | Outcome | Reference(s) |

| DU145 Xenografts (mice) | Daily i.p. injections | 42% reduction in tumor growth | [8] |

| Enzalutamide-resistant Prostate Cancer Xenografts | - | Reduced tumor volume and serum PSA | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Cell-Based Assays

This colorimetric assay measures the metabolic activity of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

This assay quantifies the transcriptional activity of STAT3.

-

Protocol:

-

Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treat cells with this compound followed by stimulation with a STAT3 activator (e.g., IL-6).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

-

Biochemical Assays

Used to detect the levels of specific proteins, including total and phosphorylated STAT3.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against STAT3, phospho-STAT3 (Tyr705/Ser727), and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

This assay is used to assess the DNA-binding activity of STAT3.

-

Protocol:

-

Prepare nuclear extracts from cells treated with this compound.

-

Incubate the nuclear extracts with a radiolabeled or biotinylated DNA probe containing the STAT3 consensus binding site.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the complexes by autoradiography or chemiluminescence.

-

Target Identification

This method is employed to identify the direct protein targets of this compound.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., DU145) subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a defined schedule and dosage.

-

Monitor tumor growth over time using calipers or in vivo imaging.

-

At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

-

Signaling Pathway

This compound directly interferes with the STAT3 signaling pathway, a critical regulator of cell fate.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action as a direct covalent inhibitor of STAT3. Its ability to suppress the growth of cancer cells, particularly in models of castration-resistant prostate cancer, highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and its analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]

- 6. urosource.uroweb.org [urosource.uroweb.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer [mdpi.com]

Galiellalactone Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galiellalactone (B1674401), a fungal metabolite, has emerged as a significant small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer, making it a compelling therapeutic target.[1][3] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cells expressing activated STAT3, both in vitro and in vivo.[1][2][4] This technical guide provides an in-depth overview of the target identification and validation of this compound, with a focus on its direct interaction with STAT3. We will detail the experimental methodologies employed, present quantitative data, and visualize the pertinent biological pathways and workflows.

Mechanism of Action: Direct Covalent Inhibition of STAT3

The primary molecular mechanism of this compound involves the direct inhibition of STAT3.[1] Unlike many other STAT3 inhibitors that target upstream kinases, this compound covalently binds to STAT3 protein.[1][3] This binding prevents STAT3 from associating with its target DNA sequences, thereby inhibiting the transcription of downstream genes crucial for tumor cell proliferation and survival.[1][2][4] A key feature of this compound's action is that it does not affect the phosphorylation status of STAT3 at Tyrosine 705 or Serine 727.[1][2]

Mass spectrometry analysis has revealed that this compound, being a cysteine-reactive inhibitor, forms covalent adducts with specific cysteine residues on the STAT3 protein, namely Cys-367, Cys-468, and Cys-542.[1][3] This covalent modification is the basis for its inhibitory effect on STAT3's transcriptional activity.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Assay | Cell Line | Parameter | Value | Reference |

| STAT3 Signaling Inhibition | - | IC50 | 250-500 nM | [1][2] |

| Cell Proliferation | DU145 (Prostate) | Growth IC50 (72h) | 3.6 µM | [1] |

| DU145-DR spheres (Docetaxel-Resistant Prostate) | IC50 | 6.2 µM | [2] | |

| DU145-DS spheres (Docetaxel-Sensitive Prostate) | IC50 | 10.1 µM | [2] | |

| BT-549 (Breast) | IC50 (24h) | 12.68 µM | [1] | |

| MDA-MB-231 (Breast) | IC50 (24h) | 16.93 µM | [1] | |

| MDA-MB-468 (Breast) | IC50 (24h) | 17.48 µM | [1] |

Table 1: Inhibitory Concentrations of this compound.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | DU145 | Growth IC50 (72h) | 3.6 µM | [1] |

| Biotinylated this compound (ZE139) | DU145 | Growth IC50 (72h) | 6.6 µM | [1] |

| Biotinylated this compound (ZE140) | DU145 | Growth IC50 (72h) | 14 µM | [1] |

Table 2: Comparative Proliferation Inhibition of this compound and its Biotinylated Analogs.

Signaling Pathway and Experimental Workflows

IL-6/STAT3 Signaling Pathway and this compound's Point of Intervention

The Interleukin-6 (IL-6) signaling pathway is a canonical activator of STAT3. The binding of IL-6 to its receptor (IL-6R) leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates gene transcription. This compound acts downstream of JAK-mediated phosphorylation, directly binding to STAT3 and preventing its interaction with DNA.

Caption: IL-6/STAT3 signaling and this compound's inhibitory action.

Experimental Workflow for this compound Target Identification

The identification of STAT3 as the direct target of this compound was achieved through a multi-step experimental workflow involving affinity chromatography and mass spectrometry.

Caption: Workflow for identifying this compound's protein target.

Detailed Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol describes the use of a biotinylated this compound analog (GL-biot) to isolate its binding partners from cell lysates.

Materials:

-

Biotinylated this compound (GL-biot)

-

DU145 prostate cancer cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-Sepharose beads

-

Wash buffers (e.g., PBS with varying salt concentrations)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Culture DU145 cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to clarify the lysate.

-

Incubation: Incubate the cell lysate with GL-biot (e.g., 25 µM) for 1 hour at 4°C with gentle rotation.

-

Binding: Add pre-washed streptavidin-Sepharose beads to the lysate and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-STAT3 antibody or by mass spectrometry for protein identification.

For competitive binding assays: Pre-incubate the cell lysate with an excess of non-biotinylated this compound (e.g., 10-100 µM) for 1 hour before adding GL-biot to demonstrate specific binding to STAT3.[1]

Mass Spectrometry for Cysteine Modification Analysis

This protocol outlines the general steps for identifying the specific cysteine residues on STAT3 that are modified by this compound.

Materials:

-

Recombinant STAT3 protein

-

This compound

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate recombinant STAT3 protein with this compound.

-

Digestion: Reduce, alkylate, and digest the protein mixture with trypsin to generate peptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS data against a protein database to identify peptides. Look for mass shifts on cysteine-containing peptides corresponding to the addition of a this compound molecule to identify the specific sites of modification.

STAT3 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on STAT3 transcriptional activity.

Materials:

-

LNCaP cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid (e.g., pTATA-TK-Luc with STAT binding sites)

-

Transfection reagent

-

IL-6

-

This compound

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) to activate the STAT3 pathway.

-

Lysis and Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 activity relative to the IL-6-stimulated control.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to confirm that this compound does not inhibit the phosphorylation of STAT3.

Materials:

-

DU145 cells

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-pSTAT3 (Tyr705), anti-pSTAT3 (Ser727), anti-total STAT3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Treat DU145 cells with this compound (e.g., 5 µM) for 24 hours.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Compare the levels of phosphorylated STAT3 to total STAT3 in treated versus untreated cells.

Conclusion

The comprehensive target identification and validation studies have unequivocally demonstrated that this compound is a direct, covalent inhibitor of STAT3.[1][3] Its unique mechanism of action, which involves the inhibition of STAT3 DNA binding without affecting its phosphorylation, distinguishes it from many other STAT3 inhibitors.[1][2] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar molecules. The quantitative data underscores its potential as a lead compound for the development of novel anticancer therapies targeting the STAT3 signaling pathway.

References

Galiellalactone: A Novel STAT3 Inhibitor for Prostate Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health challenge, with the development of resistance to standard androgen deprivation therapies posing a major clinical hurdle. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical driver of prostate cancer progression, contributing to cell proliferation, survival, invasion, and therapy resistance. Galiellalactone, a fungal metabolite, has been identified as a potent and direct inhibitor of STAT3, demonstrating significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, its impact on key signaling pathways, and detailed protocols for its investigation in a research setting.

Introduction

The progression of prostate cancer to a castration-resistant state (CRPC) is a complex process involving the activation of alternative signaling pathways that bypass the need for androgen receptor (AR) activation. One such critical pathway is the Interleukin-6 (IL-6)/STAT3 axis. Elevated levels of circulating IL-6 are associated with a poor prognosis in CRPC patients, and the downstream mediator STAT3 is frequently found to be constitutively active in metastatic CRPC.[1] This has positioned STAT3 as a promising therapeutic target for advanced prostate cancer.

This compound is a small, non-toxic, and non-mutagenic fungal metabolite that has been shown to selectively inhibit STAT3 signaling.[2][3] It has demonstrated efficacy in reducing tumor growth and metastasis in preclinical models of prostate cancer, including those resistant to conventional therapies like enzalutamide.[4][5] This document serves as a detailed resource for researchers, providing in-depth information on the molecular mechanisms of this compound and standardized protocols for its use in prostate cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects through the direct and covalent inhibition of the STAT3 transcription factor.[3][6] Unlike many other kinase inhibitors, this compound does not prevent the phosphorylation of STAT3 at Tyr-705 or Ser-727.[2][6] Instead, it directly binds to cysteine residues within the STAT3 protein, specifically Cys-367, Cys-468, and Cys-542 have been identified as potential modification sites.[3][6]

This covalent modification is believed to occur via a Michael addition reaction between the α,β-unsaturated lactone moiety of this compound and the sulfhydryl groups of the cysteine residues.[7] This binding event sterically hinders the ability of activated STAT3 dimers to bind to their specific DNA response elements in the promoters of target genes.[3][6] Consequently, the transcription of STAT3-regulated genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1), proliferation (e.g., c-myc, Cyclin D1), and invasion is suppressed.[8]

Signaling Pathway

The primary signaling pathway inhibited by this compound in prostate cancer is the IL-6/STAT3 axis. The binding of IL-6 to its receptor complex (IL-6R/gp130) activates Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and initiates the transcription of target genes. This compound intervenes at the final step of this cascade, preventing the DNA binding of activated STAT3.

Furthermore, there is significant crosstalk between the STAT3 and Androgen Receptor (AR) signaling pathways. Activated STAT3 has been shown to bind to and enhance the transcriptional activity of the AR, contributing to the development of castration-resistant prostate cancer.[1][4] By inhibiting STAT3, this compound can also suppress AR activity, providing a dual mechanism of action in hormone-refractory prostate cancer.[4]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in prostate cancer.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| DU145 | WST-1 Proliferation | IC50 | 3.02 µM (72h) | - | [2] |

| PC-3, DU145 | Apoptosis Assay | Apoptosis Induction | 2.5-25 µM (24-72h) | Induced apoptotic response | [2] |

| LNCaP | Luciferase Reporter | STAT3 Activity | 10 µM | Inhibition of IL-6 stimulated activity | [2] |

| DU145 | EMSA | STAT3 DNA Binding | 5-50 µM (1h) | Dose-dependent inhibition | [2] |

| DU145-DS spheres | Viability Assay | IC50 | 10.1 µM | - | [9] |

| DU145-DR spheres | Viability Assay | IC50 | 6.2 µM | - | [9] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Duration | Endpoint | Result | Reference |

| DU145 (subcutaneous) | 1, 3 mg/kg/day (i.p.) | 3 weeks | Tumor Growth | 41-42% reduction | [2] |

| DU145-Luc (orthotopic) | Not specified | 6 weeks | Primary Tumor Growth | Significant reduction | [9] |

| DU145-Luc (orthotopic) | Not specified | 6 weeks | Metastasis | Significant reduction in lymph node metastasis | [9] |

| ENZR xenografts | GPA500 | Not specified | Tumor Volume & Serum PSA | Reduction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Culture

-

Cell Lines: DU145, PC-3, and LNCaP human prostate cancer cell lines are commonly used.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for STAT3 and p-STAT3

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

STAT3 Luciferase Reporter Gene Assay

-

Transfection:

-

Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate.

-

Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with this compound or vehicle control.

-

Stimulate STAT3 activity with IL-6 (e.g., 10 ng/mL) for a specified duration.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the IL-6-stimulated control.

-

In Vivo Xenograft Studies

-

Animal Model: Male athymic nude mice (e.g., BALB/c nu/nu) are commonly used.

-

Cell Implantation:

-

Subcutaneous Model: Inject 1-2 x 10^6 DU145 cells suspended in Matrigel subcutaneously into the flank of each mouse.

-

Orthotopic Model: Surgically inject DU145-Luc cells into the prostate gland of anesthetized mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for orthotopic models with luciferase-expressing cells).

-

-

Treatment:

-

Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 1-3 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure tumor weight and volume.

-

Collect tissues for further analysis, such as immunohistochemistry for p-STAT3, Ki-67 (proliferation marker), and TUNEL (apoptosis marker).

-

In orthotopic models, assess for lymph node and distant metastases.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly castration-resistant and metastatic disease. Its unique mechanism of directly inhibiting STAT3 DNA binding offers a novel approach to overcome therapy resistance. The data summarized and the protocols detailed in this guide provide a solid foundation for further research into the clinical potential of this compound and its analogues. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with existing therapies, and identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. biocompare.com [biocompare.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Harnessing the Utility of Ex Vivo Patient Prostate Tissue Slice Cultures [frontiersin.org]

- 7. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Galiellalactone: A Targeted Approach to Disrupting Interleukin-6 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine critically involved in a myriad of cellular processes, including inflammation, immune response, and oncogenesis. Dysregulation of the IL-6 signaling pathway is a hallmark of numerous pathologies, most notably in various forms of cancer where it promotes tumor growth, metastasis, and therapeutic resistance. A key mediator of IL-6's cellular effects is the Signal Transducer and Activator of Transcription 3 (STAT3). The fungal metabolite, galiellalactone (B1674401), has emerged as a potent and specific inhibitor of the IL-6/STAT3 signaling axis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting IL-6-driven diseases.

Introduction to the Interleukin-6 Signaling Pathway

The Interleukin-6 (IL-6) signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the ubiquitously expressed signal-transducing protein, gp130, leading to the formation of a hexameric complex. This, in turn, activates the associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for the recruitment of various signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).

Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. These target genes are involved in critical cellular processes such as cell cycle progression, survival, and angiogenesis.

dot

Caption: The Interleukin-6 signaling pathway leading to STAT3-mediated gene transcription.

This compound: A Direct Inhibitor of STAT3

This compound is a fungal metabolite that has been identified as a selective inhibitor of STAT3 signaling.[1] Unlike many other inhibitors that target upstream kinases like JAKs, this compound acts directly on the STAT3 protein.[2][3]

Mechanism of Action

This compound functions as a cysteine-reactive inhibitor.[3] It covalently binds to one or more cysteine residues within the STAT3 protein, specifically identified as Cys-367, Cys-468, and Cys-542.[2][3] This covalent modification sterically hinders the STAT3 dimer from binding to its cognate DNA sequences in the nucleus.[2]

Crucially, this compound's inhibitory effect is independent of STAT3 phosphorylation.[2][4] It does not prevent the IL-6-induced phosphorylation of STAT3 at Tyr705 or Ser727.[2][4] This specific mechanism of action makes this compound a valuable tool for dissecting the downstream events of STAT3 signaling and a promising therapeutic candidate that avoids the potential off-target effects of kinase inhibitors.

dot

Caption: this compound's mechanism of inhibiting STAT3 DNA binding.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data for easy comparison.

Table 1: Inhibition of STAT3 Signaling and Cell Proliferation

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (STAT3 Signaling) | HepG2 | IL-6 induced SEAP expression | 250-500 nM | [5] |

| Growth IC50 | DU145 | 72h incubation | 3.6 µM | [4] |

| Growth IC50 (GL-biot analogue ZE139) | DU145 | 72h incubation | 6.6 µM | [4] |

| Growth IC50 (GL-biot analogue ZE140) | DU145 | 72h incubation | 14 µM | [4] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| DU145 | 2.5-25 µM | 24, 48, 72 hours | Dose- and time-dependent decrease in viability | [5] |

| PC-3 and DU145 | Not specified | Not specified | Induced an apoptotic response | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Effect | Reference |

| DU145 xenografts | 1, 3 mg/kg; daily i.p. | 3 weeks | Reduced tumor growth rate by 41-42% | [5] |

| Orthotopic xenograft mouse model of prostate cancer | Not specified | Not specified | Reduced tumor growth and lymph node metastases | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on IL-6/STAT3 signaling.

Luciferase Reporter Gene Assay for STAT3 Activity

This assay quantitatively measures the transcriptional activity of STAT3.

-

Cell Line: LNCaP cells are suitable for this assay.[4]

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple STAT3 binding sites upstream of a minimal promoter (e.g., pTATA-TK-Luc with four STAT copies).[4]

-

Procedure:

-

Seed LNCaP cells in 96-well plates.

-

Transfect the cells with the STAT3 luciferase reporter plasmid using a suitable transfection reagent (e.g., Roti-Fect).[4]

-

24 hours post-transfection, pre-incubate the cells with varying concentrations of this compound for 1 hour.[4]

-

Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 8 hours to induce STAT3 activity.[4]

-

Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.

-

Normalize luciferase activity to total protein concentration to account for differences in cell number.

-

Calculate the percentage of inhibition relative to IL-6 stimulated cells without this compound treatment.

-

dot

Caption: Workflow for the STAT3 Luciferase Reporter Gene Assay.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

EMSA is used to qualitatively assess the binding of STAT3 to its DNA consensus sequence.

-

Probe: A double-stranded oligonucleotide containing the STAT3 binding site, labeled with a detectable marker (e.g., biotin (B1667282) or 32P).[7]

-

Nuclear Extracts: Prepare nuclear extracts from cells treated with or without this compound.

-

Procedure:

-

Incubate the labeled STAT3 oligonucleotide probe with nuclear extracts in a binding buffer.

-

For competition assays, add an excess of unlabeled STAT3 oligonucleotide (cold competitor) to a parallel reaction to demonstrate binding specificity.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin or autoradiography for 32P).

-

A "shifted" band indicates the formation of a STAT3-DNA complex, and the intensity of this band will be reduced in the presence of this compound.

-

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to determine the phosphorylation status of STAT3.

-

Cell Lysates: Prepare whole-cell lysates from cells treated with IL-6 and/or this compound.

-

Antibodies:

-

Primary antibodies: Rabbit anti-pSTAT3 (Tyr705), Rabbit anti-pSTAT3 (Ser727), and Rabbit anti-total STAT3.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

-

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

This compound treatment should not affect the levels of pSTAT3 (Tyr705) or pSTAT3 (Ser727) relative to total STAT3.[2][4]

-

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound.

-

Cell Viability (WST-1 or MTT Assay):

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).[4][5]

-

Add WST-1 or MTT reagent to each well and incubate for a specified period.

-

Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis (Annexin V Staining):

-

Treat cells with this compound.

-

Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

-

Conclusion

This compound represents a highly specific and potent inhibitor of the IL-6/STAT3 signaling pathway. Its unique mechanism of directly targeting STAT3 DNA binding without affecting upstream phosphorylation events makes it an invaluable research tool and a promising therapeutic lead. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound in IL-6-driven diseases, particularly in the context of cancer. Further research is warranted to explore its clinical utility, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Galiellalactone Synthesis and Application in STAT3 Signaling Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone, a fungal metabolite, has garnered significant interest as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in numerous malignancies, making it a compelling target for cancer therapy. This document provides detailed protocols for the total synthesis of both (+)-Galiellalactone and its natural enantiomer, (-)-Galiellalactone. Furthermore, it outlines the mechanism of action of this compound as a direct covalent inhibitor of STAT3 and presents its biological activity data. Diagrams of the synthetic workflows and the targeted signaling pathway are included to facilitate understanding and application in research and drug development.

Introduction

This compound is a natural product first isolated from the fungus Galiella rufa. It has been identified as a highly selective inhibitor of Interleukin-6 (IL-6) induced STAT3 signaling, with an IC50 value in the nanomolar range.[1][2] The STAT3 protein is a transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, and angiogenesis. Its aberrant, persistent activation is a hallmark of many cancers, including prostate cancer.[3] this compound exerts its inhibitory effect through a unique mechanism, acting as a cysteine-reactive agent that covalently binds to specific cysteine residues within the STAT3 protein.[3] This modification prevents STAT3 from binding to DNA, thereby blocking its transcriptional activity without affecting its phosphorylation status.[3] The potent and specific nature of this inhibition makes this compound a valuable tool for studying STAT3 signaling and a promising lead compound for the development of novel anticancer therapeutics. This application note provides detailed synthetic protocols to enable researchers to produce this compound and further investigate its biological properties.

Total Synthesis of this compound

Two distinct and well-documented total syntheses for the enantiomers of this compound are presented below. The synthesis of (+)-Galiellalactone commences from the readily available chiral starting material (R)-(+)-pulegone. The synthesis of the naturally occurring (-)-Galiellalactone is achieved through a diastereoselective approach featuring several key modern synthetic reactions.

Synthesis of (+)-Galiellalactone from (R)-(+)-Pulegone

This synthesis route provides access to the non-natural enantiomer, (+)-Galiellalactone, which was instrumental in determining the absolute configuration of the natural product. The overall workflow is depicted below.

Figure 1: Synthetic workflow for (+)-Galiellalactone.

Quantitative Data for (+)-Galiellalactone Synthesis

| Step No. | Product Name | Starting Material | Key Reagents | Yield (%) |

| 1 | (5R)-5-methylcyclohex-2-en-1-one | (R)-(+)-Pulegone | O3, Zn, piperidine, acetic acid | Not specified in abstracts |

| 2 | (1R,4R,5S)-4-(tert-butyldimethylsilyloxy)-5-methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol | (5R)-5-methylcyclohex-2-en-1-one | Allylmagnesium bromide, TBSCl, imidazole (B134444) | Not specified in abstracts |

| 3 | (3aR,4R,7S)-4-hydroxy-7-methyl-3-methylene-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one | (1R,4R,5S)-4-(tert-butyldimethylsilyloxy)-5-methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol | PCC, TBAF | Not specified in abstracts |

| 4 | (+)-Galiellalactone | (3aR,4R,7S)-4-hydroxy-7-methyl-3-methylene-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one | Jones reagent | Not specified in abstracts |

Detailed Experimental Protocols for (+)-Galiellalactone Synthesis

Detailed, step-by-step protocols with precise reagent quantities and reaction conditions are found in the supporting information of the primary literature and are summarized here for key transformations.

Step 1: Synthesis of (5R)-5-methylcyclohex-2-en-1-one (R)-(+)-Pulegone is converted to (5R)-5-methylcyclohex-2-en-1-one over four steps, which typically involves ozonolysis followed by an intramolecular aldol (B89426) condensation.

Step 2: Allylation of (5R)-5-methylcyclohex-2-en-1-one To a solution of (5R)-5-methylcyclohex-2-en-1-one in an appropriate solvent such as THF at low temperature (e.g., -78 °C), a solution of allylmagnesium bromide is added dropwise. The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After extraction and purification, the resulting alcohol is protected, for instance, with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole in DMF.

Step 3: Oxidation and Deprotection The protected diol is oxidized, for example using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), to yield the corresponding ketone. The TBS protecting group is then removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF to afford the hydroxy ketone.

Step 4: Lactonization to (+)-Galiellalactone The final step involves an oxidative cyclization to form the lactone ring. This can be achieved using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. The reaction mixture is typically stirred at room temperature until the starting material is consumed. Work-up and purification by chromatography yield (+)-Galiellalactone.

Diastereoselective Total Synthesis of (-)-Galiellalactone

The synthesis of the natural enantiomer, (-)-Galiellalactone, is a more complex undertaking that utilizes a series of stereoselective reactions to construct the core structure.

Figure 2: Synthetic workflow for (-)-Galiellalactone.

Quantitative Data for (-)-Galiellalactone Synthesis

| Step No. | Key Transformation | Substrate | Key Reagents/Catalyst | Yield (%) |

| 1 | Pd(0)-catalyzed cyclization | δ-Valerolactone derivative | Pd(PPh3)4 | Not specified in abstracts |

| 2 | Riley oxidation | cis-trisubstituted cyclopentane | SeO2 | Not specified in abstracts |

| 3 | Hosomi-Sakurai crotylation | Angular hydroxylated intermediate | Crotyltrimethylsilane, Lewis acid | Not specified in abstracts |

| 4 | Ring-closing metathesis | Diene intermediate | Grubbs catalyst | Not specified in abstracts |

Detailed Experimental Protocols for (-)-Galiellalactone Synthesis

Detailed, step-by-step protocols with precise reagent quantities and reaction conditions are found in the supporting information of the primary literature and are summarized here for key transformations.

Step 1: Pd(0)-catalyzed Cyclization A suitably substituted δ-valerolactone derivative undergoes a palladium(0)-catalyzed intramolecular cyclization to stereoselectively form the cis-trisubstituted cyclopentane core. This reaction is typically carried out in a solvent like THF with a catalyst such as tetrakis(triphenylphosphine)palladium(0).

Step 2: Riley Oxidation The stereospecific introduction of an angular hydroxyl group is achieved via a Riley oxidation. The cyclopentane intermediate is treated with selenium dioxide in a suitable solvent system, often dioxane and water, and heated to effect the oxidation at the allylic position.

Step 3: Diastereoselective Hosomi-Sakurai Crotylation The angular hydroxylated intermediate is then subjected to a Hosomi-Sakurai crotylation to introduce the side chain necessary for the subsequent ring closure. This involves reacting the substrate with crotyltrimethylsilane in the presence of a Lewis acid, such as titanium tetrachloride, at low temperature to ensure high diastereoselectivity.

Step 4: Ring-Closing Metathesis (RCM) The final ring is constructed using a ring-closing metathesis reaction. The diene precursor is dissolved in a solvent like dichloromethane and treated with a ruthenium-based catalyst, such as a Grubbs catalyst. The reaction is typically run under an inert atmosphere until the cyclization is complete, affording (-)-Galiellalactone after purification.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of STAT3 signaling. Its mechanism of action has been elucidated to be the direct, covalent modification of cysteine residues on the STAT3 protein.

Biological Activity Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (STAT3 signaling inhibition) | 250-500 nM | HepG2 cells | [1] |

| IC50 (STAT3-mediated luciferase activity) | ~5 µM | LNCaP cells | [2] |

Mechanism of Action: Inhibition of STAT3 Signaling

The IL-6/JAK/STAT3 signaling pathway is a critical regulator of cellular processes. The binding of IL-6 to its receptor activates Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to DNA to regulate gene transcription. This compound intervenes in this pathway by directly targeting the STAT3 protein. It forms a covalent bond with cysteine residues Cys-367, Cys-468, and Cys-542 on STAT3.[3] This covalent adduction physically blocks the ability of STAT3 to bind to its DNA consensus sequence, thereby inhibiting the transcription of its target genes. Notably, this compound does not prevent the phosphorylation of STAT3.[3]

Figure 3: this compound's inhibition of the IL-6/JAK/STAT3 pathway.

Conclusion

This compound represents a powerful tool for chemical biology and a promising scaffold for drug discovery. The detailed synthetic protocols provided herein offer a clear path for researchers to access this valuable molecule. Its well-defined mechanism of action as a direct covalent inhibitor of STAT3 provides a solid foundation for its use in studying the intricacies of STAT3 signaling and for the development of targeted therapies for a range of diseases, particularly cancers characterized by aberrant STAT3 activity. Further investigation into the structure-activity relationship of this compound analogues may lead to the discovery of even more potent and selective STAT3 inhibitors.

References

Galiellalactone In Vitro Assay Methods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galiellalactone is a fungal metabolite identified as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis.[2][3] this compound has been shown to directly bind to STAT3, inhibiting its ability to bind to DNA without affecting its phosphorylation status.[3][4][5] This unique mechanism of action makes this compound a valuable tool for cancer research and a promising candidate for therapeutic development, particularly for castration-resistant prostate cancer and triple-negative breast cancer.[1][2][6]

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | WST-1 Proliferation Assay | 72 | 3.02 | [1] |

| DU145 | Prostate Cancer | Growth Inhibition | 72 | 3.6 | [7] |

| BT-549 | Breast Cancer | MTT Assay | 24 | 12.68 | [1] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 24 | 16.93 | [1] |

| MDA-MB-468 | Breast Cancer | MTT Assay | 24 | 17.48 | [1] |

Note: IC50 values represent the concentration of this compound required to inhibit cell growth or viability by 50%.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells. Tetrazolium salts (MTT, XTT) are reduced by metabolically active cells to a colored formazan (B1609692) product, allowing for spectrophotometric quantification.[8][9]

Materials:

-

Cancer cell lines (e.g., DU145, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

MTT/XTT Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

-

-

Measurement:

-

For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

For XTT: Measure the absorbance at 450-500 nm.

-

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using Propidium Iodide (PI).[2][10]

Materials:

-

Cancer cell lines (e.g., DU145, MDA-MB-468)

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for 24-48 hours.[2]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

-

Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis for STAT3 and Apoptosis Markers

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins, such as STAT3, and to assess the induction of apoptosis through markers like cleaved caspase-3 and cleaved PARP.[1][11]

Materials:

-

Cancer cell lines (e.g., DU145)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit